9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
9-(2,4-Dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core with substituted aromatic and alkyl groups. Its structural complexity and functionalization at the 3- and 9-positions render it a candidate for diverse biological activities, including kinase inhibition and receptor modulation. This compound shares a scaffold with several analogs, which differ in substituent groups, synthesis routes, and pharmacological profiles. Below, we systematically compare its structural, synthetic, and functional attributes with those of similar compounds.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-7-5-8-19(14-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(11-6-12-29(21)24)20-10-9-17(2)13-18(20)3/h5,7-10,13-14H,6,11-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMQJYDXKAZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzyl halides, which undergo a series of condensation, cyclization, and alkylation reactions under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by substitutions at the 3-(benzyl) and 9-(aryl/alkyl) positions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl/F in ) increase polarity and may improve blood-brain barrier penetration, relevant for neurodegenerative targets.
- Methyl position (meta vs.
- Extended heterocycles (e.g., dihydroisoquinolinyl in ) enhance phosphodiesterase (PDE) inhibition by engaging additional hydrophobic pockets.
Key Findings :
- Dual-target activity (e.g., ) is achieved via balanced hydrophobicity and electron-deficient substituents.
- PDE4B1 selectivity in arises from the dihydroisoquinolinyl group’s interaction with catalytic domains.
Computational Similarity Analysis
Using Tanimoto coefficients (), structural analogs show moderate-to-high similarity to the target compound:
Biological Activity
The compound 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that belongs to the purine and pyrimidine family. Its structural composition suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound features a fused purine and pyrimidine core, which is characteristic of many biologically active molecules. The presence of dimethylphenyl and methylbenzyl substituents may enhance its interaction with biological targets.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 334.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in purine metabolism or other biochemical pathways.
- Modulation of Signal Transduction Pathways : By interacting with receptors or signaling proteins, it may alter cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with purine-like structures can exhibit anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Anti-inflammatory Properties
Research suggests that the compound may also possess anti-inflammatory effects:
- Mechanism : The inhibition of pro-inflammatory cytokines and pathways has been observed in related purine compounds .
Other Biological Activities
Preliminary data indicate potential activities against:
- Microbial Infections : Some purine derivatives have shown antimicrobial properties, suggesting that this compound might also exhibit similar effects.
- Neurological Disorders : Given the role of purines in neurotransmission, this compound could potentially influence neurological functions.
Experimental Studies
A variety of experimental studies have been conducted to assess the biological activity of related compounds:
- In Vitro Studies : Various assays have been used to evaluate cytotoxicity and enzyme inhibition.
- In Vivo Studies : Animal models have been employed to investigate therapeutic effects and pharmacokinetics.
Summary of Key Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines (IC50 values in low micromolar range) . |
| Study 2 | Showed modulation of inflammatory markers in animal models . |
Comparative Analysis
A comparative analysis with other known purine derivatives reveals that this compound has unique structural features that may confer distinct biological activities.
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| 9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl) | Potentially High | Potentially High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
